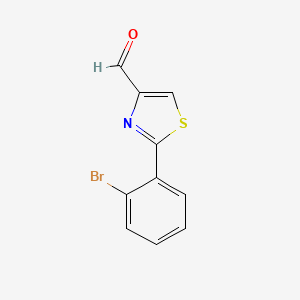

2-(2-Bromophenyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBBOODPCKZROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693092 | |

| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-14-1 | |

| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde?

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde

Introduction

In the landscape of modern drug discovery and synthetic chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole scaffold is of paramount importance, appearing in numerous FDA-approved drugs. This compound is a key intermediate, a versatile building block whose unique substitution pattern offers multiple avenues for synthetic elaboration.[1] Its structure, featuring a reactive aldehyde group and a bromophenyl moiety ripe for cross-coupling reactions, makes it a valuable precursor for developing novel, biologically active molecules.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the experimental methodologies required to determine these properties, explaining the scientific rationale behind each protocol. By understanding these fundamental characteristics, researchers can better predict the compound's behavior in biological systems, optimize reaction conditions, and design more effective drug candidates.

Physicochemical Properties Summary

A thorough understanding of a compound's physicochemical profile is the foundation of its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and computationally predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | PubChem[4] |

| CAS Number | 885279-14-1 | Chem-Impex, PubChem[1][4] |

| Molecular Formula | C₁₀H₆BrNOS | Chem-Impex, PubChem[1][4] |

| Molecular Weight | 268.13 g/mol | Chem-Impex, PubChem[1][4] |

| Appearance | Pale yellow solid | Chem-Impex[1] |

| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |

| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | N/A |

| Computed XLogP3 | 3.1 | PubChem[4] |

| Topological Polar Surface Area | 58.2 Ų | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bonds | 2 | PubChem[4] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, self-validating protocols for determining the critical physicochemical parameters of this compound. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodology.

Solubility Profiling

Expertise & Experience: Solubility is a critical determinant of a drug candidate's bioavailability. A compound's solubility across a pH range can predict its behavior in the gastrointestinal tract and its suitability for various formulations. This protocol employs a qualitative, tiered approach to classify solubility, which is a rapid and resource-efficient method in early-stage development.[5][6] The choice of solvents (water, acidic, and basic solutions) is designed to probe the compound's ionizability.[7]

Experimental Protocol: Tiered Solubility Assessment

-

Preparation: Label five clean, dry test tubes. Accurately weigh approximately 10 mg of this compound into each tube.

-

Solvent Addition (Tier 1 - Neutral):

-

To the first tube, add 1.0 mL of deionized water.

-

To the second tube, add 1.0 mL of n-octanol.

-

-

Agitation & Observation: Vigorously shake/vortex each tube for 60 seconds.[8] Allow the tubes to stand for 5 minutes and visually inspect for undissolved solid against a dark background. Classify as "Soluble," "Partially Soluble," or "Insoluble."

-

Solvent Addition (Tier 2 - Acidic/Basic): If the compound is insoluble in water, proceed with the remaining tubes.

-

To the third tube, add 1.0 mL of 5% w/v aqueous Hydrochloric Acid (HCl).

-

To the fourth tube, add 1.0 mL of 5% w/v aqueous Sodium Bicarbonate (NaHCO₃).

-

To the fifth tube, add 1.0 mL of 5% w/v aqueous Sodium Hydroxide (NaOH).

-

-

Agitation & Observation: Repeat the agitation and observation steps from step 3 for each of the Tier 2 solvents.

-

Trustworthiness Check: Perform all tests in triplicate to ensure reproducibility. A known compound with established solubility characteristics should be run in parallel as a positive control to validate the test system.

Interpretation:

-

Solubility in Water: Indicates polarity. Given the computed LogP of 3.1, low aqueous solubility is expected.[4]

-

Solubility in 5% HCl: Suggests the presence of a basic functional group (e.g., an amine). The thiazole nitrogen is weakly basic, but significant solubility is unlikely.

-

Solubility in 5% NaOH/NaHCO₃: Indicates the presence of an acidic functional group. This compound contains no strong acidic protons, so it is expected to be insoluble.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. chem.ws [chem.ws]

An In-Depth Technical Guide to 2-(2-Bromophenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)thiazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis methodologies, and its pivotal role as an intermediate in the creation of novel therapeutic agents.

Core Compound Identification

Compound Name: this compound

| Identifier | Value |

| CAS Number | 885279-14-1[1] |

| Molecular Formula | C₁₀H₆BrNOS[1] |

| Molecular Weight | 268.13 g/mol [1] |

| IUPAC Name | 2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde[1] |

Physicochemical and Safety Data

While specific experimental data for the pure compound are not widely published, data from closely related structural analogs and supplier information suggest the following characteristics. It is typically a pale yellow or off-white solid.[2]

Table of Properties:

| Property | Value/Information |

| Appearance | Pale yellow to off-white solid |

| Purity | Typically ≥ 95% (HPLC) |

| Storage Conditions | Store at 0-8 °C[2] |

Safety and Handling:

Synthesis and Mechanistic Insights

The synthesis of 2-aryl-thiazole-4-carbaldehydes can be approached through several established synthetic routes. The most common and versatile method is a variation of the Hantzsch thiazole synthesis, followed by functional group manipulation to introduce the aldehyde.

General Synthetic Strategy: Hantzsch Thiazole Synthesis and Subsequent Oxidation

The Hantzsch synthesis is a cornerstone for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[3] For the synthesis of the target molecule, this would typically involve the reaction of 2-bromobenzothioamide with a suitable 3-halo-2-oxopropanal derivative. A more practical and common approach involves forming the 2-(2-bromophenyl)thiazole core first and then introducing the aldehyde functionality.

A plausible synthetic pathway is a multi-step process:

-

Step 1: Hantzsch Thiazole Synthesis to form a 4-substituted-2-(2-bromophenyl)thiazole. A common starting material is 2-bromobenzothioamide, which can be reacted with a 3-haloprop-2-yn-1-ol or a similar three-carbon building block that allows for the eventual formation of the 4-carbaldehyde group.

-

Step 2: Formation of the Precursor Alcohol. This often involves the synthesis of (2-(2-Bromophenyl)thiazol-4-yl)methanol. This can be achieved by reacting 2-bromobenzothioamide with 1,3-dichloroacetone to form 4-(chloromethyl)-2-(2-bromophenyl)thiazole, followed by hydrolysis.

-

Step 3: Oxidation to the Aldehyde. The final step is the oxidation of the primary alcohol, (2-(2-Bromophenyl)thiazol-4-yl)methanol, to the desired this compound. Mild oxidizing agents such as manganese(IV) oxide (MnO₂) or pyridinium chlorochromate (PCC) are typically employed for this transformation to avoid over-oxidation to the carboxylic acid.[4]

Diagram of the Proposed Synthetic Workflow:

References

- 1. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)thiazole-4-carbaldehyde

Introduction: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and materials science, the thiazole scaffold is a cornerstone for the development of novel molecular entities with significant biological and physical properties. The compound 2-(2-Bromophenyl)thiazole-4-carbaldehyde is a versatile synthetic intermediate, featuring a unique combination of a reactive aldehyde group, a thiazole core, and a sterically demanding ortho-bromophenyl substituent.[1] This specific arrangement of functional groups dictates its reactivity and potential applications in the synthesis of pharmaceuticals and agrochemicals.[1]

A precise and unambiguous confirmation of the molecular structure is paramount following synthesis. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on the analysis of closely related thiazole derivatives and established spectroscopic principles.[2][3] This approach offers a robust framework for researchers to validate their synthetic outcomes.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the first step in interpreting its spectral data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts are influenced by the aromaticity of the thiazole and phenyl rings, and the electron-withdrawing nature of the aldehyde and bromo groups.

Expected ¹H NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | Deshielded proton due to the strong electron-withdrawing effect of the carbonyl group. |

| Thiazole-H5 | 8.2 - 8.4 | Singlet (s) | - | Aromatic proton on the electron-deficient thiazole ring, adjacent to the aldehyde group. |

| Phenyl-H (Ar-H) | 7.4 - 7.9 | Multiplet (m) | ~7-8 | The four protons on the bromophenyl ring will appear as a complex multiplet due to ortho, meta, and para couplings. The ortho-substitution pattern breaks the symmetry. |

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal (a sharp singlet) appears at 0.00 ppm, away from most other organic proton signals.[4]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted) Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 185 - 190 | Highly deshielded due to the electronegativity of the oxygen atom. |

| Thiazole (C2) | 168 - 172 | Carbon atom in the thiazole ring bonded to nitrogen and sulfur, and the phenyl group. |

| Thiazole (C4) | 150 - 155 | Carbon atom in the thiazole ring bonded to nitrogen and the aldehyde group. |

| Thiazole (C5) | 125 - 130 | Carbon atom in the thiazole ring bonded to sulfur. |

| Phenyl (C-Br) | 120 - 125 | Aromatic carbon directly attached to the bromine atom. |

| Phenyl (Ar-C) | 128 - 135 | Aromatic carbons of the phenyl ring. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for preparing and analyzing an NMR sample.

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 - 3000 | C-H Stretch | Aromatic (Thiazole & Phenyl) | Medium-Weak |

| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde | Weak |

| ~1700 - 1680 | C=O Stretch | Aldehyde (Carbonyl) | Strong |

| ~1600 - 1450 | C=C & C=N Stretch | Aromatic Rings | Medium-Strong |

| ~1200 - 1000 | C-Br Stretch | Aryl Halide | Medium |

| ~800 - 600 | C-S Stretch | Thiazole Ring | Medium-Weak |

Causality Behind Experimental Choices: The presence of a strong absorption band around 1680-1700 cm⁻¹ is a key diagnostic indicator for the carbonyl group of the aldehyde.[2] The characteristic, albeit weaker, pair of bands (a Fermi doublet) around 2850 and 2750 cm⁻¹ for the aldehyde C-H stretch further confirms its presence. The C=C and C=N stretching vibrations from the aromatic systems will also be prominent in the fingerprint region.[5]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron Ionization (EI) is a common technique for this type of analysis.

Expected Mass Spectrometry Data (EI-MS)

| m/z (mass-to-charge) | Ion Identity | Rationale |

| 267 / 269 | [M]⁺ | Molecular Ion Peak: The presence of two peaks with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| 238 / 240 | [M-CHO]⁺ | Loss of the formyl radical (-CHO) from the molecular ion. |

| 188 | [M-Br]⁺ | Loss of the bromine radical from the molecular ion. |

| 161 | [C₉H₅NS]⁺ | Subsequent fragmentation, possibly loss of CO from the [M-Br]⁺ fragment. |

Trustworthiness Through Isotopic Pattern: The most self-validating feature in the mass spectrum will be the M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6] The nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes provides a definitive confirmation of the presence of one bromine atom in the molecule.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathway for this compound under EI-MS conditions.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the atoms. IR spectroscopy validates the presence of key functional groups, particularly the aldehyde carbonyl. Finally, mass spectrometry confirms the molecular weight and the presence of the bromine atom through its distinct isotopic pattern. This guide provides the foundational data and protocols necessary for researchers to confidently verify the synthesis and purity of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2-(2-Bromophenyl)thiazole-4-carbaldehyde for Pharmaceutical Research

Introduction: The Challenge and Importance of Pre-formulation Studies

2-(2-Bromophenyl)thiazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a thiazole core, a reactive carbaldehyde group, and a bromophenyl substituent, makes it a versatile intermediate for synthesizing novel therapeutic agents, including potential treatments for cancer and bacterial infections.[1] However, the successful transition of such a compound from a laboratory curiosity to a viable drug candidate or advanced material hinges on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the cornerstones of formulation development, dictating bioavailability, shelf-life, and ultimately, therapeutic efficacy and safety.

This guide provides a comprehensive technical overview of the predicted solubility and potential stability challenges associated with this compound. Moving beyond theoretical data, we present actionable experimental protocols designed to empower researchers to generate robust, reliable data essential for drug development. The methodologies described herein are grounded in established principles of physical organic chemistry and regulatory expectations for pharmaceutical stability testing.

Section 1: Physicochemical Profile and Solubility Prediction

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before embarking on empirical studies, a review of its known physicochemical characteristics provides a predictive framework for its behavior in various solvent systems.

Core Properties

The fundamental properties of this compound, derived from computational models, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNOS | PubChem[2] |

| Molecular Weight | 268.13 g/mol | PubChem[2] |

| Appearance | Pale yellow solid | Chem-Impex[1] |

| XLogP3 (Lipophilicity) | 3.1 | PubChem[2] |

| Recommended Storage | 0-8 °C | Chem-Impex[1][3] |

The XLogP3 value of 3.1 is particularly instructive, indicating a significant degree of lipophilicity. This suggests that the compound will exhibit poor solubility in aqueous media but favorable solubility in organic solvents. The recommendation for refrigerated storage is a clear indicator of potential thermal instability.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," we can qualitatively predict the solubility of this compound across a spectrum of common laboratory solvents. The molecule's aromatic nature and moderate polarity from the thiazole and aldehyde groups suggest it will be most soluble in polar aprotic and some nonpolar aromatic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Low | The high lipophilicity (XLogP3=3.1) and lack of readily ionizable groups will limit solubility in highly polar, hydrogen-bonding solvents. Limited solubility is expected in alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the thiazole and aldehyde moieties without the high energetic cost of disrupting a water-hydrogen bonding network. |

| Nonpolar Aromatic | Toluene, Benzene | Medium to High | The aromatic rings of the solvent can interact favorably with the bromophenyl ring of the solute via π-stacking interactions. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The overall polarity of the thiazole-carbaldehyde is too high for significant dissolution in purely aliphatic, nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of polarity and ability to dissolve organic solids without strong hydrogen bonding. |

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust experimental protocol is required. The following shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Causality: The shake-flask method ensures that the system reaches true equilibrium between the undissolved solid and the saturated solution. Using HPLC for quantification provides high specificity and sensitivity, allowing for accurate measurement even at low concentrations and distinguishing the parent compound from any potential degradants.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C) for a minimum of 24-48 hours. This extended time allows the dissolution process to reach equilibrium.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any undissolved micro-particles. This step is critical to avoid artificially inflated concentration readings.

-

Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of a pre-developed HPLC-UV method. Analyze the sample against a standard curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the dilution factor and the quantified concentration.

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Chemical Stability and Potential Degradation Pathways

The stability of a pharmaceutical compound is paramount. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The structure of this compound contains several functional groups that are susceptible to degradation under common stress conditions.

Key Structural Liabilities

-

Thiazole Ring: While generally aromatic and stable, the thiazole ring system, particularly when substituted with aryl groups, can be susceptible to photo-oxidation.[4] The sulfur atom can also be a site for oxidation.

-

Aldehyde Group: Aldehydes are notoriously prone to oxidation, readily converting to the corresponding carboxylic acid. They can also participate in condensation reactions.[3]

-

Carbon-Bromine Bond: Aryl-halide bonds are typically strong, but they can be subject to photolytic cleavage under high-energy UV light.

Predicted Degradation Pathways

-

Oxidative Degradation: This is arguably the most significant risk. Exposure to atmospheric oxygen, peroxides, or other oxidizing agents could lead to the oxidation of the aldehyde to 2-(2-bromophenyl)thiazole-4-carboxylic acid. The thiazole sulfur could also be oxidized to a sulfoxide or sulfone.[5]

-

Photodegradation: Studies on structurally related aryl-thiazoles have shown that they can react with singlet oxygen via a [4+2] cycloaddition upon photo-irradiation.[4] This reaction forms an unstable endoperoxide that rearranges, leading to the cleavage of the thiazole ring. This represents a critical and potentially complex degradation pathway.

-

Hydrolytic Degradation: The compound is likely stable to hydrolysis at neutral pH. However, under strongly acidic or basic conditions, the stability may be compromised. The protonated nitrogen of the thiazole ring under acidic conditions could alter the molecule's electronic properties, though ring cleavage is unlikely without extreme conditions.[6][7]

Section 3: Designing a Forced Degradation Study

Forced degradation (or stress testing) is a series of experiments designed to intentionally degrade a compound to identify likely degradation products and establish a "stability-indicating" analytical method.[8][9] This is a regulatory requirement and a cornerstone of robust pharmaceutical development.[8]

Causality: The goal of a forced degradation study is not to destroy the compound completely, but to achieve a target degradation of 5-20%. This allows for the generation of sufficient quantities of degradation products for detection and potential identification, while leaving enough parent compound to demonstrate analytical resolution. The conditions chosen (acid, base, oxidation, heat, light) simulate the potential stresses a drug substance could encounter during its lifecycle.[5]

Recommended Stress Conditions

| Stress Condition | Reagent / Condition | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in acidic environments, targeting acid-labile groups.[5] |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in alkaline environments, targeting base-labile groups.[6] |

| Oxidation | 3% H₂O₂ at Room Temp | To simulate oxidative stress from atmospheric oxygen or excipients.[5] |

| Thermal | 80 °C (Solid & Solution) | To evaluate the impact of heat, relevant to manufacturing and storage.[5] |

| Photolytic | ICH Q1B Option 2 | To assess light sensitivity, simulating exposure during processing and storage.[8] |

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a concentration of ~1 mg/mL.

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor (e.g., add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl). For the thermal study, samples of both the solid powder and the stock solution should be stressed. For the photolytic study, expose the solution to a calibrated light source.

-

Control Samples: Prepare a control sample (diluted with water instead of a stressor) and keep it protected from light at a controlled temperature (e.g., 5 °C) for each time point.

-

Time Points: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation of the parent peak.

-

Quenching & Analysis: At each time point, draw an aliquot of the sample. If necessary, quench the reaction (e.g., neutralize the acid/base samples with an equimolar amount of base/acid). Dilute the sample to an appropriate concentration and analyze immediately by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradation products). A mass balance calculation should be performed to ensure that the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks.

Caption: Logical Flow of a Forced Degradation Study.

Section 4: Recommended Analytical Methodology

A stability-indicating analytical method is one that can accurately and selectively measure the active ingredient in the presence of its degradation products. Reversed-phase HPLC with UV detection is the workhorse for this application.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point, providing excellent retention for lipophilic compounds.[6]

-

Mobile Phase: A gradient elution is recommended to resolve the parent compound from potentially more polar or less polar degradants. A typical gradient would run from a water/acetonitrile mixture with a buffer (e.g., 0.1% formic acid or ammonium acetate) to a high percentage of acetonitrile.

-

Detection: UV detection at a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan, likely around 238 nm as used for other thiazole derivatives[6]).

-

Mass Spectrometry (MS) Coupling: For identification of degradation products, coupling the HPLC system to a mass spectrometer is invaluable. This allows for the determination of the molecular weight of the impurities, providing crucial clues for structure elucidation.

Conclusion

While this compound is a promising synthetic intermediate, its physicochemical properties require careful consideration. The compound is predicted to be lipophilic, with high solubility in polar aprotic and chlorinated solvents and poor solubility in water. Its primary stability liabilities are likely oxidative and photodegradation, with the potential for complex ring-opening reactions under photolytic stress.

The experimental protocols outlined in this guide provide a clear, scientifically-grounded framework for researchers to empirically determine the solubility profile and degradation pathways of this molecule. Generating this data early in the development process is not merely a box-ticking exercise; it is a critical investment that informs rational formulation design, establishes appropriate storage and handling conditions, and ultimately de-risks the path toward clinical and commercial success.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

Crystal structure of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.

An In-depth Technical Guide: Structural Elucidation of 2-(2-Bromophenyl)thiazole-4-carbaldehyde: A Prospective Crystallographic and Spectroscopic Workflow

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms in novel thiazole derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide presents a comprehensive, prospective workflow for determining the crystal structure of this compound, a compound of interest for its potential as a synthetic intermediate in pharmaceutical development.[1] While a solved crystal structure for this specific ortho-bromo isomer is not publicly documented, this whitepaper provides the complete experimental and theoretical framework required to achieve its synthesis, characterization, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction (SC-XRD). The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring scientific rigor from initial synthesis to final data analysis.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are privileged structures in drug discovery, valued for their ability to engage in a wide range of intermolecular interactions and their metabolic stability.[2] Derivatives are known to possess diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The title compound, this compound, combines three key features:

-

A Thiazole Core: A versatile heterocyclic ring.

-

A Carbaldehyde Group: A reactive handle for further synthetic elaboration and a potential hydrogen bond acceptor.

-

A 2-Bromophenyl Substituent: The bromine atom introduces steric and electronic effects and can participate in halogen bonding, a crucial non-covalent interaction in crystal engineering and ligand-receptor binding.

Determining the crystal structure of this molecule would provide invaluable insights into its solid-state conformation, molecular packing, and the specific non-covalent interactions that govern its supramolecular assembly. This information is critical for computational modeling, polymorphism screening, and the rational design of next-generation therapeutics.

Comprehensive Experimental Workflow

This section details the integrated workflow for obtaining and validating the crystal structure of this compound. The process is sequential, with validation checkpoints ensuring the integrity of the material before proceeding to the next, more resource-intensive stage.

Part 1: Synthesis and Spectroscopic Verification

The foundational step is the unambiguous synthesis of high-purity this compound. A reliable method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.

Experimental Protocol: Synthesis

-

Preparation of 2-Bromothiobenzamide: Treat 2-bromobenzonitrile with hydrogen sulfide gas in the presence of a base like triethylamine in pyridine, or by using Lawesson's reagent on 2-bromobenzamide. This step is critical as the thioamide is a key precursor.

-

Preparation of the α-Halocarbonyl Equivalent: A suitable partner is 1,3-dichloroacetone or a similar 3-carbon α,α'-dihaloketone which can be hydrolyzed to the required aldehyde functionality post-cyclization.

-

Hantzsch Condensation:

-

Dissolve 2-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or refluxing isopropanol.

-

Add 1,3-dichloroacetone (1.1 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, a hydroxymethylthiazole, may precipitate.

-

-

Oxidation to Aldehyde:

-

Isolate the intermediate product.

-

Dissolve it in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as manganese dioxide (MnO₂) or perform a Swern oxidation.

-

Stir at room temperature until the starting material is consumed (monitor by TLC).

-

-

Purification:

-

Filter the reaction mixture to remove the oxidant.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude solid/oil using silica gel column chromatography with a hexane/ethyl acetate gradient to yield the pure product.

-

Protocol: Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required.

| Technique | Parameter | Expected Observation |

| ¹H NMR | (400 MHz, CDCl₃) | Multiplets in the aromatic region (δ 7.2-8.0 ppm, 4H); A singlet for the thiazole proton (δ ~8.2 ppm, 1H); A singlet for the aldehyde proton (δ ~10.0 ppm, 1H). |

| ¹³C NMR | (100 MHz, CDCl₃) | Signals for the aldehyde carbon (δ ~185 ppm), thiazole carbons (δ ~120-165 ppm), and aromatic carbons (δ ~120-135 ppm), including the carbon bearing the bromine. |

| FT-IR | (KBr Pellet, cm⁻¹) | Strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹); C=N stretch of the thiazole ring (~1550-1580 cm⁻¹); Aromatic C=C stretches (~1400-1600 cm⁻¹).[4] |

| HRMS (ESI) | (Positive Mode) | Calculated m/z for [C₁₀H₆BrNOS + H]⁺: 267.9481. Found value should be within ±5 ppm. |

Part 2: Single Crystal Growth

The successful growth of diffraction-quality single crystals is often the most challenging step. It requires material of the highest purity (>99.5%) and a systematic screening of crystallization conditions.

Experimental Protocol: Crystal Growth

-

Purity Confirmation: Ensure the purity of the synthesized compound by High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, DCM, acetonitrile, toluene) to find a solvent in which it is sparingly soluble.

-

Method 1: Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Store the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

-

Method 2: Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: Dissolve the compound in a "good" solvent to form a concentrated solution. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop reduces the compound's solubility, promoting crystallization.

-

Sitting Drop: Similar to the hanging drop, but the drop of the compound's solution is placed on a pedestal inside the well containing the poor solvent.

-

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, its structure can be determined.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection: The crystal is placed on a diffractometer equipped with a source of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[4]

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the heavier atoms (like Br and S) are determined using direct methods or Patterson methods.[4]

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4] The quality of the final model is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Analysis of Structural Data

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Table of Expected Crystallographic Data

This table serves as a template for the data that would be obtained and reported.

| Parameter | Description | Example Value |

| Chemical Formula | C₁₀H₆BrNOS | - |

| Formula Weight | 268.13 g/mol | - |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | e.g., P2₁/c, P-1 | P2₁/c |

| a, b, c (Å) | Unit cell lengths | 15.0, 5.5, 28.0 |

| α, β, γ (°) | Unit cell angles | 90, 102.5, 90 |

| V (ų) | Unit cell volume | 2240 |

| Z | Molecules per unit cell | 4 |

| T (K) | Data collection temperature | 100(2) K |

| λ (Å) | X-ray wavelength | 0.71073 |

| R1 [I>2σ(I)] | Final R-factor | < 0.05 |

| wR2 (all data) | Final weighted R-factor | < 0.15 |

| GooF on F² | Goodness-of-fit | ~1.0 |

Intramolecular Features

The analysis begins with the molecule itself. Key aspects to investigate include:

-

Bond Lengths and Angles: Compare these to standard values to identify any strain or unusual electronic effects.

-

Torsion Angle: The dihedral angle between the plane of the thiazole ring and the plane of the bromophenyl ring is critical. This angle defines the molecule's conformation and is influenced by steric hindrance from the ortho-bromo group and the potential for weak intramolecular interactions.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the following are of high interest:

References

The Unexplored Therapeutic Potential of 2-(2-Bromophenyl)thiazole-4-carbaldehyde: A Technical Guide for Preclinical Investigation

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in drug discovery. Its unique structural and electronic properties, including the ability to act as a hydrogen bond acceptor and its capacity for diverse substitutions, have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Clinically approved drugs incorporating the thiazole moiety, such as the anticancer agents Dasatinib and Ixazomib, and the antibacterial Sulfathiazole, underscore the vast therapeutic potential of this heterocyclic system.[1][3] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2] This guide focuses on a specific, yet underexplored, member of this family: 2-(2-Bromophenyl)thiazole-4-carbaldehyde . While direct biological data on this compound is scarce[4], its structural features—namely the thiazole core, a reactive carbaldehyde group, and a bromophenyl substituent—provide a strong rationale for its investigation as a potential therapeutic agent. The presence of a bromine atom, an electron-withdrawing group, on the phenyl ring may enhance its biological activities.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the potential biological activities of this compound and providing detailed, field-proven methodologies for its preclinical evaluation.

Part 1: Potential Anticancer Activity

The thiazole moiety is a prominent feature in many compounds developed for cancer therapy, targeting a variety of proteins and enzymes crucial for cancer cell proliferation and survival.[1][6] Derivatives have been shown to induce apoptosis and inhibit cancer cell growth across numerous cell lines.[7][8] The aldehyde functional group in this compound offers a reactive site for the synthesis of Schiff bases and other derivatives, which have also shown significant anticancer activity.[5]

Rationale for Investigation

The core hypothesis is that this compound, or its derivatives, can exert cytotoxic or cytostatic effects on cancer cells. The bromophenyl group may contribute to enhanced activity, a feature observed in other thiazole-based anticancer agents.[5] The proposed investigation aims to determine the compound's efficacy against a panel of human cancer cell lines and to elucidate its mechanism of action.

Experimental Workflow for Anticancer Evaluation

A systematic, multi-phase approach is essential for evaluating novel anticancer agents.[9] The workflow should progress from initial cytotoxicity screening to more detailed mechanistic studies.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2-Bromophenyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-(2-Bromophenyl)thiazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole and bi-aryl moieties in pharmacologically active compounds. This document explores the underlying electronic and steric factors governing the aldehyde's reactivity and provides detailed protocols and mechanistic insights for a range of synthetically important transformations, including nucleophilic additions, condensations, reductions, and oxidations. The influence of the electron-withdrawing thiazole ring and the sterically demanding ortho-bromophenyl substituent are discussed in detail to provide a predictive framework for reaction outcomes.

Introduction

This compound is a heterocyclic aromatic aldehyde featuring a unique convergence of structural motifs: an electron-deficient thiazole ring, a reactive aldehyde group, and a sterically encumbered 2-bromophenyl substituent. The thiazole ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. The aldehyde group serves as a versatile synthetic handle for molecular elaboration, while the bromophenyl unit offers a site for further functionalization, for instance, through cross-coupling reactions.

Understanding the reactivity of the aldehyde group in this specific molecular context is paramount for its effective utilization in the synthesis of complex molecular architectures and novel chemical entities for drug discovery. This guide will dissect the factors influencing its reactivity and provide practical, field-proven insights into its chemical transformations.

Molecular Structure and Electronic Profile

The reactivity of the aldehyde in this compound is a direct consequence of its electronic and steric environment.

-

Electronic Effects: The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This electron-withdrawing nature enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde. The 2-bromophenyl group also contributes to the electronic landscape, primarily through an inductive electron-withdrawing effect of the bromine atom.

-

Steric Effects (The ortho Effect): The placement of the bromophenyl group at the C2 position of the thiazole ring, with the bromine atom at the ortho position of the phenyl ring, introduces significant steric hindrance around the thiazole core. This steric bulk can influence the approach of nucleophiles to the C4-aldehyde group, potentially affecting reaction rates and stereochemical outcomes. The "ortho effect" can also involve through-space electronic interactions between the bromine lone pairs and the thiazole ring system.

Diagram 1: Key Structural Features

The Ascendant Role of 2-Arylthiazole-4-carbaldehyde Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Thiazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold." Its unique electronic properties and ability to form a multitude of interactions with biological targets have cemented its place in a vast array of clinically approved drugs. From the anti-HIV agent Ritonavir to the anticancer drug Dasatinib, the versatility of the thiazole core is undeniable[1]. This guide delves into a specific and increasingly significant subclass: the 2-arylthiazole-4-carbaldehyde derivatives. The presence of the aldehyde functional group at the 4-position provides a reactive handle for a diverse range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of these promising compounds.

I. Synthetic Strategies: Crafting the 2-Arylthiazole-4-carbaldehyde Core

The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core chemical scaffold. The Hantzsch thiazole synthesis, a classic and reliable method, remains a primary route for the construction of the 2-arylthiazole ring system.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-arylthiazole-4-carbaldehyde derivatives, a common and effective strategy is a one-pot, two-step procedure.[4][5]

A. One-Pot, Two-Step Synthesis Protocol

This protocol outlines a general and efficient method for the synthesis of 2-arylidenehydrazinyl-4-arylthiazole derivatives, which can be readily adapted for the synthesis of the core 2-arylthiazole-4-carbaldehyde.

Step 1: Formation of Thiosemicarbazone

-

In a round-bottomed flask, combine thiosemicarbazide (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of sulfamic acid (10 mol%).

-

Stir the reaction mixture at room temperature for 10-20 minutes.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

Step 2: Cyclization to the Thiazole Ring

-

To the same reaction mixture, without isolation of the thiosemicarbazone intermediate, add 4-methoxy phenacyl bromide (1 mmol), sodium acetate (3 mmol), and glacial acetic acid (0.5 mL).

-

Continue stirring the reaction at room temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is then collected by filtration, dried, and purified by recrystallization.

This one-pot procedure is advantageous as it is time-efficient and minimizes the loss of product between steps.[4][5][6]

B. Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

II. Anticancer Activity: A Dominant Therapeutic Application

A significant body of research has focused on the potent anticancer activities of 2-arylthiazole-4-carbaldehyde derivatives. These compounds have demonstrated efficacy against a wide range of cancer cell lines, often exhibiting cytotoxic effects at micromolar and even nanomolar concentrations.

A. Key Molecular Targets and Signaling Pathways

The anticancer effects of these thiazole derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.

1. The PI3K/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have shown that 2-arylthiazole derivatives can act as potent inhibitors of this pathway.[6][8][9]

2. Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenic signaling.[10][11] Certain 2-arylthiazole derivatives have been shown to inhibit angiogenesis by targeting VEGFR-2 and other key regulators of this process.[10][11][12]

B. Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the cytotoxic activity of selected 2-arylthiazole-4-carbaldehyde derivatives against various cancer cell lines, highlighting the influence of different substituents on their anticancer potency.

| Compound ID | Aryl Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | 4-Chlorophenyl | Leukemia (HL-60) | 0.086 (PI3Kα) | [6][9] |

| 3e | 4-Methoxyphenyl | Leukemia (HL-60) | - | [6][9] |

| 4c | 2-(4-hydroxybenzylidene) with R=NH-NH-Ph | Breast (MCF-7) | 2.57 | [13][14] |

| 4c | 2-(4-hydroxybenzylidene) with R=NH-NH-Ph | Liver (HepG2) | 7.26 | [13][14] |

| 4d | 3-Nitrophenyl | Breast (MDA-MB-231) | 1.21 | [11] |

| 5j | - | Cervical (HeLa) & Breast (MDA-MB-231) | - | [15] |

| 5k | - | Cervical (HeLa) & Breast (MDA-MB-231) | <10 | [15] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

III. Antimicrobial and Other Biological Activities

Beyond their prominent anticancer effects, 2-arylthiazole-4-carbaldehyde derivatives have demonstrated a broad spectrum of other biological activities, making them attractive scaffolds for the development of various therapeutic agents.

A. Antibacterial Activity

The rise of antibiotic-resistant bacteria poses a significant global health threat. Thiazole-containing compounds have long been recognized for their antibacterial properties. Derivatives of 2-arylthiazole-4-carbaldehyde have shown promising activity against both Gram-positive and Gram-negative bacteria.

B. Experimental Protocol: In Vitro Antibacterial Screening

A standard method for evaluating the antibacterial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Bacterial Inoculum:

-

From a fresh culture (18-24 hours old), prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

2. Broth Microdilution Assay:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

3. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Future Perspectives and Conclusion

The 2-arylthiazole-4-carbaldehyde scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The wealth of research on their anticancer properties, particularly their ability to modulate key signaling pathways like PI3K/Akt/mTOR and angiogenesis, underscores their potential in oncology. Furthermore, their demonstrated antimicrobial and other biological activities open up avenues for the development of new treatments for a range of diseases.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Utilizing the established SAR data to design and synthesize more potent and selective derivatives.

-

Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

V. References

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(45), 28267-28280. --INVALID-LINK--

-

Li, J., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302195. --INVALID-LINK--

-

El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(45), 28267-28280. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. --INVALID-LINK--

-

World Health Organization. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. --INVALID-LINK--

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. ResearchGate. --INVALID-LINK--

-

Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(42), 29631-29647. --INVALID-LINK--

-

BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. --INVALID-LINK--

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--

-

Al-Ostoot, F. H. (2023). MTT (Assay protocol). protocols.io. --INVALID-LINK--

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. --INVALID-LINK--

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. --INVALID-LINK--

-

Chen, J., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of medicinal chemistry, 61(23), 10857–10874. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Antibacterial Agent 102 in High-Throughput Screening. --INVALID-LINK--

-

Singh, R., & Singh, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. --INVALID-LINK--

-

Freedman, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50585. --INVALID-LINK--

-

Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (Basel, Switzerland), 24(15), 2736. --INVALID-LINK--

-

El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (Basel, Switzerland), 28(21), 7301. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. --INVALID-LINK--

-

ResearchGate. (n.d.). Design strategy of novel potential anti-angiogenic compounds based on arylthiazole scaffold. --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. --INVALID-LINK--

-

Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific reports, 6, 33434. --INVALID-LINK--

-

Nagargoje, D. R., & Joshi, R. S. (2016). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 32(1), 537-542. --INVALID-LINK--

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. --INVALID-LINK--

-

Nagargoje, D. R., & Joshi, R. S. (2016). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 32(1), 537-542. --INVALID-LINK--

-

Lee, K., et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. British journal of pharmacology, 172(13), 3319–3333. --INVALID-LINK--

-

Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(17), 5641. --INVALID-LINK--

-

Fisyuk, A. S., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. International journal of molecular sciences, 23(24), 15664. --INVALID-LINK--

-

El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (Basel, Switzerland), 28(21), 7301. --INVALID-LINK--

-

Singh, A., & Kumar, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. European journal of medicinal chemistry, 285, 116246. --INVALID-LINK--

-

Geronikaki, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Future medicinal chemistry, 11(24), 3121–3140. --INVALID-LINK--

-

Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. --INVALID-LINK--

-

Chen, J., et al. (2018). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of medicinal chemistry, 61(23), 10857–10874. --INVALID-LINK--

-

Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European journal of medicinal chemistry, 189, 112016. --INVALID-LINK--

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. orientjchem.org [orientjchem.org]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]

- 12. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and initial synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.

An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde

Foreword: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal and materials chemistry, the thiazole ring system is a cornerstone scaffold, prized for its unique physicochemical properties and diverse biological activities.[1][2] Molecules incorporating this five-membered heterocycle are integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][3][4] Among the vast family of thiazole derivatives, This compound emerges as a particularly valuable synthetic intermediate.[5] Its structure, featuring a reactive aldehyde group and a brominated phenyl ring, presents a trifecta of functional handles for chemists to exploit. The aldehyde is a gateway for constructing complex side chains through reactions like condensation and nucleophilic addition, while the bromine atom is primed for cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents.

This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of the logical and established synthetic pathway to this key building block. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind the chosen reactions, offering insights grounded in established chemical principles to ensure both understanding and successful replication.

Part 1: A Bifurcated Synthetic Strategy: Core Formation and Functionalization

The most robust and logical approach to constructing this compound involves a two-stage process. First, the core heterocyclic system, the 2-(2-bromophenyl)thiazole, is assembled. Second, the carbaldehyde functional group is introduced at the 4-position of the thiazole ring. This strategic division allows for optimization at each stage and leverages two of the most reliable and well-documented reactions in heterocyclic chemistry.

Figure 1: Overall two-stage synthetic workflow.

Part 2: The Hantzsch Thiazole Synthesis: Forging the Heterocyclic Core

The cornerstone of thiazole synthesis is the Hantzsch reaction, first described by Arthur Hantzsch in 1887. This powerful cyclocondensation reaction reliably forms the thiazole ring by reacting a thioamide with an α-halocarbonyl compound.[2]

Principle and Mechanism

The reaction proceeds via initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. Subsequent dehydration yields the aromatic thiazole ring.[2]

Caption: The Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)thiazole

This protocol outlines the synthesis of the core intermediate. The necessary 2-bromobenzothioamide is typically prepared from 2-bromobenzonitrile via reaction with a sulfur source like sodium hydrosulfide or by treating 2-bromobenzamide with Lawesson's reagent.

Step 1: Preparation of 2-Bromobenzothioamide

-

Reactants : 2-Bromobenzamide, Lawesson's Reagent.

-

Procedure : 2-Bromobenzamide and Lawesson's reagent (0.5 equivalents) are refluxed in a dry, inert solvent such as toluene or THF for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thioamide.

Step 2: Hantzsch Cyclocondensation

-

Reactants : 2-Bromobenzothioamide, 1,3-dichloroacetone, ethanol.

-

Procedure : To a solution of 2-bromobenzothioamide (1.0 eq) in absolute ethanol, 1,3-dichloroacetone (1.1 eq) is added. The mixture is heated to reflux for 4-6 hours. The reaction forms an intermediate, 4-chloromethyl-2-(2-bromophenyl)thiazole, which can be subsequently converted to the target aldehyde. For a more direct route to the unsubstituted thiazole, a different α-halocarbonyl would be used, but for the purpose of reaching the final product, we proceed to the next stage. The resulting thiazole precipitates upon cooling or after partial solvent evaporation and can be collected by filtration and recrystallized.

| Parameter | Value/Condition | Rationale |

| Solvent | Absolute Ethanol | A polar protic solvent that effectively dissolves the reactants and facilitates the reaction. |

| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the condensation and dehydration steps. |

| Stoichiometry | ~1:1.1 (Thioamide:Haloketone) | A slight excess of the haloketone ensures complete consumption of the thioamide. |

| Reaction Time | 4-6 hours | Typical duration for Hantzsch synthesis, monitored by TLC for completion. |

Table 1: Key Parameters for Hantzsch Thiazole Synthesis.

Part 3: The Vilsmeier-Haack Reaction: Installing the Aldehyde

With the 2-(2-bromophenyl)thiazole core assembled, the next critical step is to introduce the aldehyde group at the C4-position. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic systems.[6][7] It is an efficient and mild process that uses a Vilsmeier reagent, typically generated in situ.[7][8]

Principle and Mechanism

The Vilsmeier reagent, a highly electrophilic chloromethyleniminium salt, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[7] This electrophile then attacks the electron-rich thiazole ring. The π-electron density of the thiazole ring dictates that electrophilic substitution typically occurs at the C5 position.[2] However, the presence of substituents can direct the formylation to the C4 position. Subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to furnish the desired carbaldehyde.

Caption: The Vilsmeier-Haack formylation mechanism.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Vilsmeier Reagent

-

Reactants : N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

-

Procedure : In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), anhydrous DMF (acting as both reagent and solvent) is cooled to 0 °C in an ice bath. POCl₃ (typically 1.5-3.0 eq) is added dropwise with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction. The mixture is stirred at 0 °C for 30-60 minutes, during which the Vilsmeier reagent forms as a solid or viscous oil.

Step 2: Formylation and Hydrolysis

-

Reactants : 2-(2-Bromophenyl)thiazole, Vilsmeier reagent, aqueous sodium acetate.

-

Procedure : A solution of 2-(2-bromophenyl)thiazole (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 60-80 °C) for several hours until TLC indicates the consumption of the starting material. The reaction is then carefully cooled and quenched by pouring it onto crushed ice. This is followed by the addition of a saturated aqueous solution of sodium acetate or a mild base until the pH is neutral or slightly basic. This step hydrolyzes the iminium intermediate. The mixture is stirred for an additional hour, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

| Parameter | Value/Condition | Rationale |

| Reagents | POCl₃ / DMF | A classic and highly effective combination for generating the Vilsmeier reagent.[7] |

| Initial Temp. | 0 °C | Controls the exothermic formation of the Vilsmeier reagent, preventing decomposition. |

| Reaction Temp. | 60-80 °C | Provides thermal energy for the electrophilic aromatic substitution step. |

| Work-up | Aqueous NaOAc or NaOH | Hydrolyzes the iminium salt intermediate to the final aldehyde product. |

Table 2: Key Parameters for Vilsmeier-Haack Formylation.

Part 4: Compound Characterization